1,2-Difluoro-4-propan-2-ylsulfonylbenzene

Description

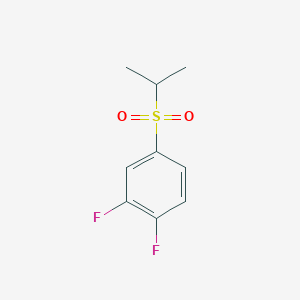

1,2-Difluoro-4-propan-2-ylsulfonylbenzene is a fluorinated aromatic compound featuring a sulfonyl functional group substituted with an isopropyl moiety. Its molecular structure includes two fluorine atoms at the 1,2-positions and a propan-2-ylsulfonyl group at the 4-position of the benzene ring. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing sulfonyl group and fluorine substituents, which influence reactivity, solubility, and thermal stability. However, detailed physicochemical data (e.g., melting point, solubility) and specific industrial applications for this compound remain underreported in publicly available literature.

Properties

IUPAC Name |

1,2-difluoro-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2S/c1-6(2)14(12,13)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWJZGUEHDWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-propan-2-ylsulfonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions, such as the use of appropriate electrophiles and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may include the use of specialized equipment to ensure the reaction conditions are maintained, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-propan-2-ylsulfonylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Difluoro-4-propan-2-ylsulfonylbenzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties in drug development.

Industry: Utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-propan-2-ylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl Sulfone (CAS 127-63-9)

- Structure : Two benzene rings linked by a sulfonyl group (C₁₂H₁₀O₂S).

- Applications : Primarily used as a polymer additive to enhance thermal stability and flame retardancy .

- Key Differences: Diphenyl sulfone lacks fluorine substituents, reducing its electronegativity compared to 1,2-Difluoro-4-propan-2-ylsulfonylbenzene. The absence of an isopropyl group in diphenyl sulfone results in lower steric hindrance, favoring its use in polymer matrices.

1,2-Dibromo-4-fluoro-5-methylbenzene (CAS 202982-77-2)

- Structure : A benzene ring with bromine (1,2-positions), fluorine (4-position), and methyl (5-position) groups (C₇H₅Br₂F).

- Applications : Likely employed as an intermediate in halogenated aromatic syntheses, given bromine’s utility in cross-coupling reactions.

- Key Differences: Bromine substituents increase molecular weight and reactivity (e.g., in nucleophilic substitution) compared to fluorine in the target compound.

General Trends in Sulfonyl- and Halogen-Substituted Aromatics

- Electron Effects : Sulfonyl groups deactivate aromatic rings, directing electrophilic substitution to meta/para positions. Fluorine’s electronegativity further polarizes the ring, enhancing resistance to oxidation.

- Solubility: Fluorine and sulfonyl groups increase polarity, improving solubility in polar solvents (e.g., DMSO) compared to non-halogenated analogs.

- Thermal Stability : Sulfonyl-containing compounds generally exhibit higher thermal degradation thresholds, making them suitable for high-temperature applications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Synthetic Utility : The propan-2-ylsulfonyl group in the target compound may offer advantages in regioselective reactions, though direct studies are lacking.

- Gaps in Data : Physical properties (e.g., melting point, logP) and toxicity profiles for this compound require experimental validation.

Biological Activity

1,2-Difluoro-4-propan-2-ylsulfonylbenzene is a chemical compound with the molecular formula C9H10F2O2S. It features a benzene ring substituted with two fluorine atoms and a propan-2-ylsulfonyl group. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and material science.

- Molecular Weight : 220.24 g/mol

- InChI : InChI=1S/C9H10F2O2S/c1-6(2)14(12,13)7-3-4-8(10)5/h3-4,6H,1-2H3

The biological activity of this compound largely stems from its ability to interact with various molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially influencing their activity. The presence of fluorine enhances the compound's stability and bioavailability, making it an interesting candidate for drug development.

Potential Therapeutic Applications

Research indicates that this compound may have potential applications in developing bioactive compounds and pharmaceuticals. Its unique structure allows it to be explored for various therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties.

- Anti-inflammatory Effects : The sulfonyl group may play a role in modulating inflammatory pathways.

Study on Antimicrobial Properties

A study investigated the antimicrobial effects of sulfonyl-containing compounds similar to this compound. Results indicated that these compounds could inhibit the growth of certain bacterial strains, suggesting potential as antimicrobial agents.

Anti-inflammatory Research

In another research effort, compounds with sulfonyl groups were shown to reduce inflammation in animal models. While specific data on this compound is limited, the mechanisms observed in related compounds provide a basis for further exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1,2-Difluorobenzene | Two fluorine atoms on benzene | Basic chemical reactivity |

| 4-Propan-2-ylsulfonylbenzene | Propan-2-ylsulfonyl group only | Limited biological activity |

| 2,4-Difluorobenzenesulfonyl chloride | Fluorine and sulfonyl chloride | Reactivity in nucleophilic substitutions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.